3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL is an organic compound that features an amino group, a bromophenyl group, and two fluorine atoms attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as a brominated aromatic compound, undergoes substitution with an amino group. The presence of fluorine atoms can be introduced through fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the bromophenyl and fluorine atoms can participate in hydrophobic interactions and halogen bonding. These interactions can modulate the activity of target proteins and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-bromophenyl)-propionic acid
- 3-Amino-3-(4-cyanophenyl)-propionic acid
- 3-Amino-3-(4-methylphenyl)-propionic acid
Uniqueness
3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL is unique due to the presence of two fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C9H10BrF2NO |
---|---|
Molecular Weight |
266.08 g/mol |
IUPAC Name |
3-amino-3-(4-bromophenyl)-2,2-difluoropropan-1-ol |
InChI |
InChI=1S/C9H10BrF2NO/c10-7-3-1-6(2-4-7)8(13)9(11,12)5-14/h1-4,8,14H,5,13H2 |
InChI Key |
XGFDOYDWQPJCTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)(F)F)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.